N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline
Description
Properties
Molecular Formula |
C19H17N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline |
InChI |
InChI=1S/C19H17N3/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19/h3-13,20H,2H2,1H3 |
InChI Key |
OEUMSXQHYXCNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, which can be synthesized through the cyclocondensation of 2-nitroaniline with ethyl acetoacetate under acidic conditions. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the pyrroloquinoxaline structure.
The final step involves the N-ethylation of the aniline group. This can be achieved by reacting the pyrroloquinoxaline intermediate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Biological Activity
N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from 2-nitroanilines. The general synthetic pathway includes:
- Formation of Pyrrole : The Clauson-Kaas reaction is utilized to convert 2-nitroaniline into a phenylpyrrole.
- Cyclization : The phenylpyrrole undergoes cyclization to form the pyrrolo[1,2-a]quinoxaline scaffold.
- Substitution : The final step involves the introduction of the ethyl group at the nitrogen position to yield this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]quinoxaline derivatives. For instance:
- Cytotoxicity Against Leukemia Cells : this compound demonstrated significant cytotoxic effects against various human leukemia cell lines such as MV4-11, K562, MOLM14, and Jurkat cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
Antiproliferative Effects
In vitro assays have shown that derivatives of pyrrolo[1,2-a]quinoxaline can inhibit cell proliferation in breast cancer cells expressing G protein-coupled estrogen receptor 1 (GPER). Compounds synthesized from this scaffold exhibited promising antiproliferative activity, suggesting their potential as therapeutic agents targeting hormone-responsive tumors .
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrrolo[1,2-a]quinoxalines. A series of derivatives were tested against Leishmania species and demonstrated notable antileishmanial activity. The structure-activity relationship studies revealed that specific substitutions on the pyrrolo[1,2-a]quinoxaline core significantly influenced their efficacy against these pathogens .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrrolo[1,2-a]quinoxaline structure can enhance biological activity:
| Substituent | Effect on Activity |
|---|---|
| Ethyl group | Increased cytotoxicity in leukemia cells |
| Isopropyl groups | Enhanced antiproliferative effects |
| Alkenyl side chain | Modulated antileishmanial activity |
This table summarizes how different substituents can impact the biological properties of the compound.
Case Studies
- Study on Antileishmanial Activity : A study conducted on various pyrrolo[1,2-a]quinoxaline derivatives showed effective inhibition against Leishmania amazonensis and Leishmania infantum. The results indicated a correlation between specific structural features and enhanced antileishmanial activity .
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of N-Ethyl derivatives against multiple cancer cell lines. The findings demonstrated that certain modifications could lead to significant increases in cytotoxic potency .
Scientific Research Applications
Synthesis of Pyrrolo[1,2-a]quinoxalines
The synthesis of N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline can be achieved through various methods, including metal-free approaches that utilize environmentally benign conditions. For instance, recent studies have demonstrated efficient synthesis via decarboxylative oxidative annulation reactions using a-hydroxy acids as aldehyde equivalents. This method not only simplifies the synthetic route but also enhances yield and reduces environmental impact .
Key Synthesis Methods:
- Metal-Free Synthesis: Utilizing a-hydroxy acids in the presence of tert-butyl hydrogen peroxide (TBHP) to generate pyrrolo[1,2-a]quinoxalines in moderate to high yields .
- Pictet–Spengler Reaction: Employed in the synthesis of pyrroloquinoxaline cores with surfactants as catalysts, yielding compounds with promising biological activity .
Biological Activities
This compound exhibits a range of biological properties that make it a candidate for drug development:
Anticancer Properties:
Research indicates that derivatives of pyrrolo[1,2-a]quinoxalines can target G protein-coupled estrogen receptor 1 (GPER), showing antiproliferative effects in breast cancer cells. The presence of specific substituents on the pyrroloquinoxaline scaffold has been linked to enhanced anticancer activity .
Inhibition of Protein Kinases:
Pyrrolo[1,2-a]quinoxaline derivatives have been explored as potential inhibitors of Akt kinases, which play a crucial role in tumor cell survival and proliferation. These compounds are being investigated for their ability to modulate signaling pathways involved in cancer progression .
Antimicrobial and Anti-inflammatory Activities:
The structural features of pyrrolo[1,2-a]quinoxalines suggest potential applications against various pathogens and inflammatory conditions. Studies have shown that these compounds possess antibacterial and anti-inflammatory properties, making them suitable candidates for further pharmacological evaluation .
Case Studies
Several studies highlight the therapeutic potential and application of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Position Matters : Modifications at the 4-position (e.g., 9h , 9g , JG1679 ) are common for enhancing interactions with biological targets. In contrast, substitutions at the 7-position (13a , 15a ) may alter solubility or binding kinetics .
- Synthetic Complexity : JG1679 requires six steps, including oxidation and aldol condensation, whereas 9h and 9g are synthesized in fewer steps via direct condensation or hydrogenation .
- Purity vs. Yield : 9h and JG1679 achieve >95% purity through rigorous chromatography, while JMS-17-2 analogs have lower yields (41–47%) due to multi-step synthesis .
Physicochemical Properties
- In contrast, the hydrophilic morpholine group in 9j may favor aqueous solubility .
- Stability: Propenone-linked JG1679 and acrylamide derivatives (e.g., 6m in ) show stability under physiological conditions, critical for in vivo applications .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline and related derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step routes starting from 2-nitroaniline or substituted anilines. For example:
- Clauson-Kaas reaction : Reacting 2-nitroaniline with 2,5-dimethoxytetrahydrofuran under microwave irradiation in acetic acid yields intermediates like 1-(2-nitrophenyl)pyrroles .
- Aldehyde condensation : Condensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) forms pyrroloquinoxaline cores, followed by hydrogenation to introduce the ethylaniline group .
- Hydrogenation : Nitro intermediates (e.g., 9f in ) are reduced using Pd/C in methanol to yield the final aniline derivatives .
Q. How is structural characterization of N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline performed?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in pyrroloquinoxaline appear as distinct multiplets at δ 6.8–8.5 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···O in ) .
- HRMS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks with <2 ppm error) .
Advanced Research Questions
Q. What strategies optimize yield and purity during the synthesis of N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline?
- Key Factors :
- Reaction conditions : Microwave-assisted synthesis reduces reaction time (e.g., Clauson-Kaas reaction in 30 minutes vs. hours under conventional heating) .
- Catalyst selection : Pd/C (10% wt) for hydrogenation minimizes side products like over-reduced amines .
- By-product mitigation : Controlling water content during condensation prevents hydrolysis/decarboxylation of intermediates (e.g., 6-hydroxy-1,2-dihydroquinoline in ) .
Q. How does structural modification of the pyrrolo[1,2-a]quinoxaline core influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent effects : Electron-donating groups (e.g., methoxy at C7) enhance anti-leukemic activity (IC₅₀ = 0.8 µM in Jurkat cells) by improving DNA intercalation .
- Aniline derivatives : N-Ethyl substitution increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
Q. How are data contradictions resolved in studies of pyrroloquinoxaline derivatives?
- Case Study : Conflicting cytotoxicity results may arise from:
- Cell line variability : Jurkat cells (T-cell leukemia) often show higher sensitivity than K562 (myelogenous leukemia) due to differential expression of target proteins like RAD51 .
- Experimental design : Standardizing assay conditions (e.g., serum concentration, incubation time) reduces variability. For example, 48-hour incubation vs. 72-hour can alter IC₅₀ by 2-fold .
Methodological Challenges
Q. What are the limitations of using aldehydes in pyrroloquinoxaline synthesis, and how are they addressed?
- Challenges : Aldehydes are prone to oxidation (forming carboxylic acids) and decarbonylation, leading to side products like quinoxalinones .
- Solutions :
- Aldehyde surrogates : α-Hydroxy acids (e.g., glycolic acid) generate aldehydes in situ via decarboxylation, avoiding storage issues .
- Inert conditions : Reactions conducted under argon with molecular sieves improve aldehyde stability .
Q. How are computational methods applied to predict the bioactivity of N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline derivatives?
- In silico tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
